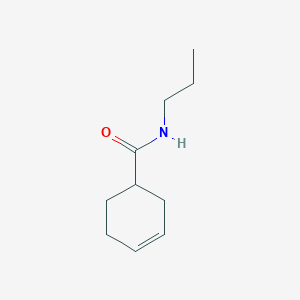

N-propylcyclohex-3-enecarboxamide

Descripción

Propiedades

Fórmula molecular |

C10H17NO |

|---|---|

Peso molecular |

167.25 g/mol |

Nombre IUPAC |

N-propylcyclohex-3-ene-1-carboxamide |

InChI |

InChI=1S/C10H17NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-4,9H,2,5-8H2,1H3,(H,11,12) |

Clave InChI |

UTQQUIOTRZJJGF-UHFFFAOYSA-N |

SMILES canónico |

CCCNC(=O)C1CCC=CC1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Compounds for Comparison:

N-Methylcyclohex-3-enecarboxamide

N-Phenylcyclohex-3-enecarboxamide

N-(2-Halophenyl)cyclohex-3-enecarboxamide

Physicochemical Properties

- Solubility : The propyl group likely enhances lipophilicity compared to methyl analogs, reducing aqueous solubility.

- Thermal Stability : Cyclohexene carboxamides generally exhibit moderate stability under thermal conditions, but bulky N-substituents (e.g., aryl) may increase decomposition temperatures.

Q & A

Q. What synthetic pathways are optimal for producing N-propylcyclohex-3-enecarboxamide, and how can reaction conditions be controlled to maximize yield?

Answer: The synthesis typically involves multi-step reactions starting from cyclohex-3-enecarboxylic acid derivatives. Key steps include:

- Amidation: Reacting the carboxylic acid with propylamine using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 60–80°C for 12–24 hours.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (ethanol/water) to achieve >95% purity.

- Characterization: ¹H/¹³C NMR (δ 5.6–5.8 ppm for cyclohexene protons) and high-resolution mass spectrometry (HRMS) for structural validation .

Q. What spectroscopic and analytical techniques are essential for characterizing N-propylcyclohex-3-enecarboxamide?

Answer:

Q. What safety protocols are critical when handling N-propylcyclohex-3-enecarboxamide in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles.

- Respiratory Protection: Use NIOSH-certified N95/P100 respirators if airborne particulates are generated.

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational models predict the pharmacokinetic properties of N-propylcyclohex-3-enecarboxamide, and what parameters are critical?

Answer:

- Tools: Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force field).

- Key Parameters:

- LogP: Predicted at 2.3 (HPLC-derived), indicating moderate lipophilicity.

- Binding Affinity: ΔG values calculated for neurological targets (e.g., acetylcholinesterase).

- Validation: Compare computational IC50 values with in vitro enzyme inhibition assays .

Q. What strategies can resolve contradictions in reported biological activities of N-propylcyclohex-3-enecarboxamide across studies?

Answer:

- Standardization: Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and solvent controls (DMSO <0.1%).

- Purity Verification: HPLC and elemental analysis to rule out impurities.

- Meta-Analysis: Cross-reference data with structural analogs (e.g., N-ethyl derivatives) to isolate structure-activity relationships .

Q. How does the cyclohexene ring conformation influence the compound’s interaction with biological targets?

Answer:

- Structural Analysis: X-ray crystallography or NOESY NMR reveals chair or boat conformations.

- Docking Studies: The planar cyclohexene ring enhances π-π stacking with aromatic residues in enzyme active sites (e.g., acetylcholinesterase Trp286).

- Mutagenesis: Site-directed mutagenesis of target proteins validates interaction hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.